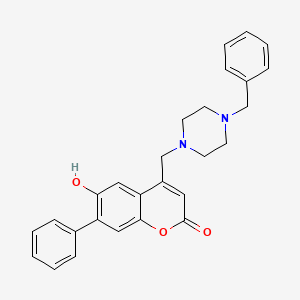
4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one" is a derivative of the chromen-2-one family, which is known for its potential pharmacological activities. The chromen-2-one derivatives have been extensively studied due to their diverse biological activities, including antimicrobial and anticholinesterase properties. These compounds are characterized by a chromene core structure, which is modified with various substituents to enhance their biological efficacy and pharmacokinetic properties.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves multi-step reactions that introduce various functional groups to the core structure. In one study, novel chromen-2-one derivatives were synthesized through reductive amination, using sodium cyanoborohydride in methanol, to couple different substituted aromatic aldehydes with a piperazine-propoxy-chromen-2-one precursor . Another study optimized the synthesis of chromen-4-ones via an unusual version of the Morita–Baylis–Hillman reaction, which resulted in compounds with various substituents on the chromene fragment . These synthetic methods are crucial for producing compounds with the desired biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized chromen-2-one derivatives are characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy. These techniques confirm the presence of the intended functional groups and the overall molecular framework of the compounds .
Chemical Reactions Analysis
The chromen-2-one derivatives undergo specific chemical reactions that are essential for their biological activity. For instance, the reductive amination reaction used in the synthesis of these compounds is a key step that introduces the benzylpiperazine moiety, which is important for the interaction with biological targets . The Morita–Baylis–Hillman reaction used in another study is significant for creating a diverse set of compounds with varying inhibitory activities against enzymes like butyrylcholinesterase .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the core structure. These properties are critical for the compounds' pharmacokinetic behavior and their interaction with biological targets. For example, the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were investigated using fluorescence spectroscopy, revealing insights into the pharmacokinetic mechanism of the drug . The study of physicochemical properties, such as induced structural changes in BSA, was conducted using circular dichroism and Raman spectroscopy .
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, similar compounds may pose risks, as indicated by hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)2.
将来の方向性
The future directions for research on this compound are not directly available. However, similar compounds have been studied for their potential therapeutic applications, including anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activities3. Further research could explore these potential applications for the compound “4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one”.
Please note that this analysis is based on the available resources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.
特性
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-25-16-24-22(15-27(31)32-26(24)17-23(25)21-9-5-2-6-10-21)19-29-13-11-28(12-14-29)18-20-7-3-1-4-8-20/h1-10,15-17,30H,11-14,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDGRCOUDBKCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)
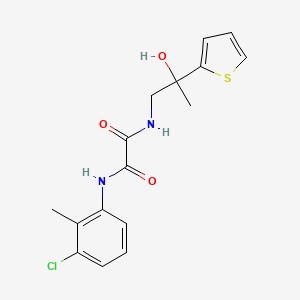
![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)
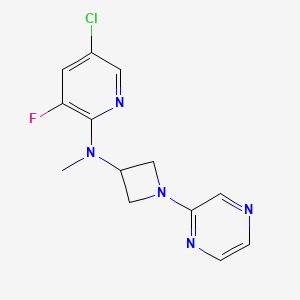
![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)
![3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3020834.png)
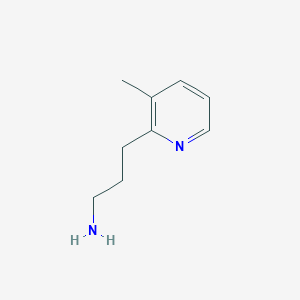
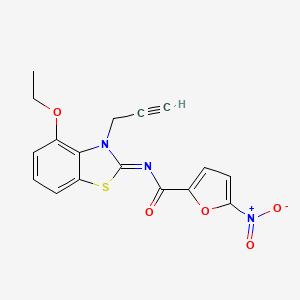
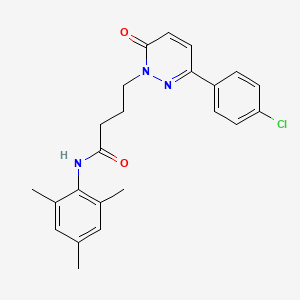
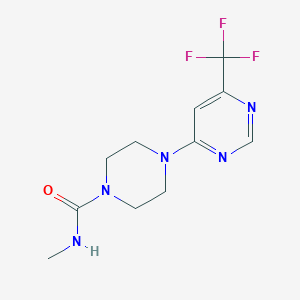
![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)
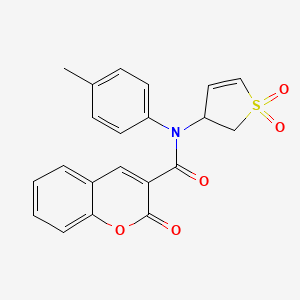
![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)